2-Amino-3,6-dichlorofluoren-9-one

Catalog No.
S14550957
CAS No.
91821-95-3
M.F
C13H7Cl2NO
M. Wt
264.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3,6-dichlorofluoren-9-one

CAS Number

91821-95-3

Product Name

2-Amino-3,6-dichlorofluoren-9-one

IUPAC Name

2-amino-3,6-dichlorofluoren-9-one

Molecular Formula

C13H7Cl2NO

Molecular Weight

264.10 g/mol

InChI

InChI=1S/C13H7Cl2NO/c14-6-1-2-7-8(3-6)9-4-11(15)12(16)5-10(9)13(7)17/h1-5H,16H2

InChI Key

XALFSRIGEAZMIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3C2=O)N)Cl

2-Amino-3,6-dichlorofluoren-9-one is a synthetic organic compound with the molecular formula C13H7Cl2NOC_{13}H_{7}Cl_{2}NO. It features a fluorenone structure substituted with two chlorine atoms at the 3 and 6 positions and an amino group at the 2 position. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and material science. Its unique structure allows for diverse chemical reactivity, making it a subject of interest in research.

The chemical reactivity of 2-Amino-3,6-dichlorofluoren-9-one can be attributed to its functional groups. The amino group can participate in nucleophilic substitutions, while the carbonyl group in the fluorenone moiety can undergo reductions, oxidations, and condensation reactions. For example, it can react with electrophiles due to the electron-rich nature of the amino group, leading to various derivatives that may exhibit enhanced biological activity or different physical properties .

Research indicates that 2-Amino-3,6-dichlorofluoren-9-one exhibits significant biological activity. It has been studied for its potential as an antibacterial and antifungal agent. The compound's structure allows it to interact with biological targets, potentially inhibiting enzyme activity or disrupting cellular processes. Its derivatives have also shown promise in anticancer studies, suggesting that modifications to its structure could lead to compounds with enhanced therapeutic efficacy .

The synthesis of 2-Amino-3,6-dichlorofluoren-9-one typically involves multi-step organic reactions. One common method includes the chlorination of fluorenone followed by amination. The general steps are as follows:

  • Chlorination: Fluorenone is treated with chlorine or a chlorinating agent to introduce chlorine atoms at the 3 and 6 positions.
  • Amination: The chlorinated product is then reacted with ammonia or an amine under suitable conditions to introduce the amino group at the 2 position.

Alternative synthesis routes may involve different starting materials or reaction conditions tailored to improve yield or purity .

2-Amino-3,6-dichlorofluoren-9-one has several applications across different fields:

  • Medicinal Chemistry: Its potential antibacterial and antifungal properties make it a candidate for drug development.
  • Material Science: The compound can be used as a precursor for synthesizing polymers or dyes due to its unique chromophoric properties.
  • Analytical Chemistry: It may serve as a reagent in various chemical analyses due to its reactivity with other compounds .

Interaction studies of 2-Amino-3,6-dichlorofluoren-9-one focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies help elucidate its mechanism of action and potential therapeutic targets. For instance, research has shown that this compound can form complexes with certain enzymes, potentially inhibiting their function and leading to antimicrobial effects .

Several compounds share structural similarities with 2-Amino-3,6-dichlorofluoren-9-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-Amino-4-chloroquinolineQuinolinesExhibits antimalarial properties; different heterocyclic structure.
4-Amino-3-chloroanilineAnilinesUsed in dye synthesis; simpler structure without fluorenone moiety.
9-FluorenoneKetonesParent compound; lacks amino and dichloro substituents but serves as a precursor.

These compounds are unique in their own right but share certain characteristics with 2-Amino-3,6-dichlorofluoren-9-one that may influence their biological activities and applications .

Condensation Reaction Mechanisms in Fluorenone Derivative Synthesis

Condensation reactions play a pivotal role in constructing the fused aromatic system of 2-amino-3,6-dichlorofluoren-9-one. A notable approach involves the diazotization of 4-chloroanthranilic acid followed by self-coupling to yield 3,6-dichlorofluoren-9-one intermediates. This method leverages nucleophilic aromatic substitution, where diazonium salts act as electrophilic centers, enabling the introduction of chloro groups at specific positions.

Further refinement employs Hantzsch thiazole synthesis, where 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone reacts with thiourea under refluxing ethanol to form 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine. The thiourea acts as a sulfur donor, facilitating cyclization to yield the thiazole ring, which can subsequently undergo condensation with aryl aldehydes to introduce amino functionalities.

Table 1: Key Condensation Reactions for Fluorenone Derivatives

Reaction TypeReagents/ConditionsYield (%)Reference
Diazotization/Coupling4-Chloroanthranilic acid, HNO₂60–75
Hantzsch Thiazole SynthesisThiourea, Ethanol, Reflux97

Catalytic Systems for Amino-Dichloro Functionalization

Catalytic systems are critical for achieving regioselective functionalization. Copper-promoted cascade reactions have been employed to synthesize tricyclic chromenothiazolones, demonstrating the metal’s ability to mediate both Ullmann-type couplings and cyclization steps. For example, copper(I) iodide in dimethylformamide (DMF) facilitates the coupling of 2-amino-3-iodochromones with amines, yielding amino-substituted products at 70–85°C.

Palladium catalysis offers an alternative route through dehydrogenative cyclization. A Pd(II)/Cu(I) system oxidizes benzophenones to fluorenones via dual C–H activation, though this method requires optimization for dichloro-substituted substrates. Aluminum chloride (AlCl₃) also serves as a Lewis acid catalyst in Friedel-Crafts acylations, enabling the introduction of acetyl groups to fluorene frameworks prior to amination.

Table 2: Catalytic Systems for Functionalization

CatalystSubstrateTemperature (°C)Product Yield (%)
CuI2-Amino-3-iodochromones70–8565–82
Pd(OAc)₂/CuIBenzophenones12055–70
AlCl₃9H-Fluorene0–4075–90

Solvent-Free Synthesis Approaches in Heterocyclic Frameworks

While solvent-free methods for 2-amino-3,6-dichlorofluoren-9-one are underrepresented in current literature, emerging trends in green chemistry suggest potential adaptations. For instance, mechanochemical grinding of 3,6-dichlorofluoren-9-one with urea or ammonium salts could theoretically promote solid-state amination, though experimental validation is required. Existing solvent-dependent protocols, such as the use of ethanol in Hantzsch reactions, highlight opportunities for transitioning to solvent-free conditions by employing microwave irradiation or ball milling.

Post-Synthetic Modification Strategies for Enhanced Reactivity

Post-synthetic modifications enable diversification of the fluorenone core. 4-(2,7-Dichloro-9H-fluoren-4-yl)thiazol-2-amine undergoes condensation with aryl aldehydes to form Schiff bases, which are subsequently cyclized with thioglycolic acid or chloroacetyl chloride to yield thiazolidinone and azetidinone derivatives. These transformations enhance the compound’s electronic profile, making it suitable for applications in drug discovery and materials science.

Key Reaction Pathway:

  • Schiff Base Formation:
    $$ \text{Thiazol-2-amine} + \text{Aryl Aldehyde} \xrightarrow{\text{Ethanol, Piperidine}} \text{Schiff Base} $$
  • Cyclization:$$ \text{Schiff Base} + \text{Thioglycolic Acid} \xrightarrow{\text{THF, DCC}} \text{Thiazolidinone} $$

Table 2.1: Antimicrobial Activity of Fluorenone Derivatives Against Multidrug-Resistant Pathogens

Compound TypeTarget OrganismMinimum Inhibitory Concentration (μg/mL)Minimum Bactericidal Concentration (μg/mL)Reference
Chlorinated FluorenoneStaphylococcus aureus0.240.48 [3]
DichlorofluorenoneEscherichia coli3.97.81 [3]
Modified FluorenoneKlebsiella pneumoniae3.915.62 [3]
Fluorenone OximeBacillus anthracis0.156-1.250.312-2.5 [2]

The mechanism of antimicrobial action involves membrane depolarization and disruption of bacterial cell wall integrity [2] [5]. Flow cytometry studies reveal that fluorenone derivatives cause significant alterations in bacterial membrane potential, leading to cell death through membrane disruption rather than inhibition of specific metabolic pathways [2].

Biofilm inhibition represents another critical aspect of fluorenone antimicrobial activity [2] [6]. These compounds demonstrate minimum biofilm inhibitory concentrations ranging from 0.009 to 1.25 milligrams per milliliter, effectively preventing biofilm formation in clinically relevant bacterial strains [2]. The anti-biofilm properties are particularly important given the role of biofilms in antibiotic resistance and chronic infections [4] [7].

Anticancer Mechanisms Through Protein Kinase Inhibition

Modified fluorenone scaffolds demonstrate significant anticancer activity through selective protein kinase inhibition pathways [8] [9]. The rigid crescent-shaped structure of fluorenone compounds enables specific binding to kinase active sites, particularly targeting pathways critical for cancer cell proliferation and survival [10] [11].

Protein kinase inhibition by fluorenone derivatives occurs through competitive binding at adenosine triphosphate binding sites [12] [13]. The planar fluorenone scaffold positions itself in the kinase binding pocket, establishing hydrogen bonds with conserved amino acid residues and preventing normal kinase function [10] [11]. This mechanism is particularly effective against focal adhesion kinase, a critical regulator of cancer cell adhesion, migration, and survival [8].

Research demonstrates that fluorenone-based inhibitors achieve half-maximal inhibitory concentration values in the low micromolar range against various cancer cell lines [14] [15]. Specifically, modified fluorenone compounds show inhibitory concentration values ranging from 0.64 to 13.06 micromolar against human lung carcinoma and breast cancer cell lines [14] [16].

Table 2.2: Anticancer Activity of Fluorenone Derivatives Through Protein Kinase Inhibition

CompoundTarget Cell LineInhibitory Concentration 50 (μM)Primary Kinase TargetMechanismReference
DichlorofluorenoneA549 Lung Carcinoma2.50-5.00Focal Adhesion KinaseAdenosine Triphosphate Competition [14]
MethylfluorenoneMCF-7 Breast Cancer1.18-1.31Multiple KinasesProtein Kinase C Inhibition [14]
ChlorofluorenoneHeLa Cervical Cancer1.23-2.92Mitogen Activated Protein KinaseExtracellular Signal Regulated Kinase [14]
Fluorinated DerivativeA5490.64Topoisomerase IIDeoxyribonucleic Acid Damage [16]

The anticancer efficacy of fluorenone derivatives is enhanced through their ability to induce apoptosis via caspase activation [16]. Immunofluorescence studies reveal increased cleaved caspase-3 expression in cancer cells treated with fluorenone compounds, accompanied by characteristic apoptotic morphological changes including chromatin condensation and apoptotic body formation [16].

Fluorenone scaffolds also demonstrate selectivity for cancer cells over normal cells, with selectivity indices ranging from 2 to 12-fold higher cytotoxicity against malignant cell lines compared to normal fibroblasts [14] [17]. This selectivity is attributed to the differential expression of target kinases in cancer versus normal cells, making fluorenone derivatives promising candidates for targeted cancer therapy [9].

Cell cycle analysis reveals that fluorenone-based compounds induce arrest in the G2/M phase, preventing cancer cell division and promoting apoptotic cell death [17] [16]. This cell cycle disruption is mediated through inhibition of cyclin-dependent kinases and checkpoint proteins essential for normal cell cycle progression [9].

Structure-Activity Relationships in Fluorenone-Based Therapeutics

The structure-activity relationships of fluorenone derivatives reveal critical molecular features that determine therapeutic efficacy [10] [18]. The rigid fluorenone core provides an essential scaffold for biological activity, with specific substitution patterns significantly influencing antimicrobial and anticancer properties [18].

Halogen substitution patterns play a crucial role in determining biological activity [3] [2]. Chlorine atoms at the 3 and 6 positions of the fluorenone ring system enhance antimicrobial potency through electron-withdrawing effects that increase membrane penetration [3]. The dichlorofluorenone structure demonstrates superior activity compared to non-halogenated analogs, with up to 32-fold greater antimicrobial efficacy [3].

The amino group at position 2 of the fluorenone scaffold contributes significantly to biological activity through hydrogen bonding interactions with target proteins [10] [20]. Structure-activity studies demonstrate that removal or modification of the amino group results in substantial loss of both antimicrobial and anticancer activities [20]. The amino functionality enables specific binding to protein active sites and enhances water solubility for improved bioavailability [21].

Table 2.3: Structure-Activity Relationships of Fluorenone Derivatives

Structural FeatureBiological EffectActivity EnhancementMechanismReference
Dichloro SubstitutionEnhanced Antimicrobial32-72 fold increaseMembrane Penetration [3]
Amino Group Position 2Protein BindingEssential for activityHydrogen Bonding [20]
Fluorenone Core RigidityTarget SelectivityHigh specificityShape Complementarity [10]
Halogen PositionCytotoxicityDose-dependentElectronic Effects [2]
Ring PlanarityDeoxyribonucleic Acid IntercalationModerate enhancementπ-π Stacking [18]

The crescent-shaped three-dimensional structure of fluorenone compounds is essential for binding specificity [10]. Computational docking studies reveal that the rigid fluorenone scaffold fits precisely into protein binding pockets, establishing multiple contact points that contribute to high binding affinity [10] [18]. Modification of the ring structure through reduction or ring opening results in complete loss of biological activity [10].

Electronic effects of substituents significantly influence biological potency [2] [18]. Electron-withdrawing groups such as chlorine atoms increase the electrophilicity of the fluorenone carbonyl carbon, enhancing reactivity with nucleophilic protein residues [18]. Conversely, electron-donating substituents reduce activity by decreasing the electrophilic character of the scaffold [18].

The relationship between lipophilicity and biological activity follows an optimal range for fluorenone derivatives [22]. Compounds with calculated logarithmic partition coefficient values between 3.0 and 4.0 demonstrate maximum biological activity, balancing membrane permeability with aqueous solubility [22] [18]. Excessive lipophilicity reduces activity due to poor solubility, while insufficient lipophilicity limits membrane penetration [18].

Synergistic Effects with Existing Chemotherapeutic Agents

Modified fluorenone scaffolds demonstrate significant synergistic effects when combined with established chemotherapeutic agents [23] [24]. These combinations enhance therapeutic efficacy while potentially reducing the required concentrations of individual drugs, addressing issues of drug resistance and toxicity [8] [25].

Combination studies with focal adhesion kinase inhibitors reveal that fluorenone derivatives enhance the sensitivity of drug-resistant cancer cells to conventional chemotherapy [8]. Specifically, fluorenone compounds restore sensitivity to mammalian target of rapamycin inhibitors in previously resistant tumor models, achieving enhanced therapeutic outcomes compared to monotherapy approaches [8].

The synergistic mechanisms involve multiple pathways of cancer cell death and growth inhibition [8] [23]. Fluorenone derivatives disrupt focal adhesion kinase signaling while chemotherapeutic agents target complementary pathways such as deoxyribonucleic acid synthesis or microtubule assembly [8]. This multi-target approach prevents cancer cells from developing resistance through single pathway adaptation [24].

Table 2.4: Synergistic Effects of Fluorenone Derivatives with Chemotherapeutic Agents

Fluorenone CompoundCombination AgentCancer TypeSynergistic EffectMechanismReference
DichlorofluorenoneDoxorubicinBreast Cancer4-fold enhancementDual targeting [25]
Modified FluorenoneRapamycinMultiple solid tumorsResistance reversalPathway complementarity [8]
Fluorenone DerivativePaclitaxelLung CancerEnhanced apoptosisMicrotubule stabilization [23]
Halogenated FluorenoneCisplatinOvarian CancerReduced resistanceDeoxyribonucleic Acid repair inhibition [24]

Clinical combination strategies demonstrate that fluorenone derivatives can reduce the minimum effective concentrations of conventional chemotherapeutic agents by 2 to 16-fold [6]. This reduction is particularly significant for toxic agents where dose limitations prevent optimal therapeutic efficacy [6] [24]. The combination approach enables achievement of therapeutic concentrations while maintaining acceptable toxicity profiles [25].

Antimicrobial combination studies reveal that fluorenone compounds enhance the activity of conventional antibiotics against multidrug-resistant pathogens [6]. Combinations with fluconazole and gentamicin demonstrate 4 to 16-fold reductions in minimum inhibitory concentrations when co-administered with fluorenone derivatives [6]. This synergistic effect is attributed to membrane disruption by fluorenone compounds that enhances antibiotic penetration [6].

Resistance prevention represents another important aspect of fluorenone combination therapy [6] [26]. The multi-target mechanism of action reduces the likelihood of resistance development compared to single-agent therapy [4] [7]. Studies demonstrate that combination treatments maintain efficacy over extended treatment periods while monotherapy approaches show declining effectiveness due to resistance development [26].

2-Amino-3,6-dichlorofluoren-9-one undergoes complex metabolic activation pathways in hepatic systems that are fundamentally mediated by cytochrome P450 enzymes. The metabolic transformation of halogenated aromatic compounds, including dichlorofluorenone derivatives, involves multiple enzymatic pathways that lead to the formation of reactive intermediates capable of causing cellular damage [1] [2].

The primary metabolic activation pathway involves Phase I metabolism through cytochrome P450-mediated oxidation. Research demonstrates that halogenated fluorenones undergo extensive biotransformation via cytochrome P450 2E1 and cytochrome P450 3A4 isoforms, similar to other halogenated aromatic compounds [3] [4]. The initial step typically involves hydroxylation of the aromatic ring system, followed by further oxidation to form reactive quinone-like intermediates [5].

N-hydroxylation represents a critical metabolic pathway for 2-amino-3,6-dichlorofluoren-9-one. Studies on related aminofluorene compounds show that the amino group undergoes oxidation by cytochrome P450 enzymes to form N-hydroxy intermediates [6]. These N-hydroxyaminofluorene metabolites are subsequently activated by Phase II enzymes, including N-acetyltransferases and sulfotransferases, to form highly reactive species capable of covalent binding to cellular macromolecules [7].

The presence of chlorine substituents at positions 3 and 6 significantly influences the metabolic profile of the compound. Halogen substitution affects electron density distribution across the fluorenone ring system, potentially altering the regioselectivity of cytochrome P450-mediated hydroxylation reactions [8]. Studies indicate that chlorinated aromatic compounds undergo dehalogenation reactions that can generate reactive chlorine species and free radicals [9].

Metabolic stability data reveals that halogenated fluorenone derivatives demonstrate altered clearance profiles compared to their non-halogenated counterparts. The electron-withdrawing effect of chlorine atoms modifies the compound's susceptibility to oxidative metabolism, potentially leading to accumulation of parent compound or specific metabolites in hepatic tissues [1].

Enzyme induction represents another critical aspect of hepatic metabolism. Exposure to halogenated aromatic compounds, including dichlorofluorenone derivatives, has been shown to induce expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2 [10] [11]. This induction can lead to enhanced metabolic activation of the compound itself as well as co-administered substances, potentially resulting in drug-drug interactions or enhanced toxicity.

Conjugation reactions involving Phase II enzymes play important roles in both detoxification and bioactivation pathways. Glucuronidation and sulfation of hydroxylated metabolites typically facilitate elimination, while N-acetylation and O-acetylation of hydroxylamine intermediates can generate unstable esters that readily hydrolyze to form DNA-reactive electrophiles [12] [7].

Metabolic PathwayPrimary EnzymesKey IntermediatesToxicological Significance
N-HydroxylationCYP1A2, CYP3A4N-HydroxyaminofluoreneHigh genotoxic potential
Ring HydroxylationCYP2E1, CYP3A4HydroxyfluorenoneModerate toxicity
DehalogenationCYP2E1Chlorine radicalsOxidative stress
AcetylationNAT1, NAT2N-Acetoxy derivativesDNA adduct formation
GlucuronidationUGT1A1, UGT2B7Glucuronide conjugatesDetoxification

The hepatic metabolism of 2-amino-3,6-dichlorofluoren-9-one involves complex interplay between multiple enzymatic pathways, with the balance between bioactivation and detoxification determining the overall toxicological outcome. Understanding these pathways is essential for predicting the compound's potential for causing hepatotoxicity and other adverse effects [13] [14].

Comparative Analysis with Parent 2-Aminofluorene Compounds

Structural modifications in 2-amino-3,6-dichlorofluoren-9-one compared to the parent 2-aminofluorene compound significantly alter its toxicological profile. The introduction of two chlorine substituents at positions 3 and 6, combined with the ketone functional group at position 9, creates distinct pharmacokinetic and toxicodynamic properties [19] [20].

Metabolic differences between 2-amino-3,6-dichlorofluoren-9-one and 2-aminofluorene are substantial. While both compounds undergo N-hydroxylation by cytochrome P450 enzymes, the presence of chlorine substituents and the ketone group alters the electron density distribution across the aromatic system [6] [1]. This electronic modification affects the regioselectivity and rate of metabolic transformations, potentially leading to different metabolite profiles and varying degrees of bioactivation.

Cytochrome P450 substrate specificity shows notable differences between the compounds. Research demonstrates that 2-aminofluorene is primarily metabolized by CYP1A2 and CYP3A4, with some contribution from CYP2E1 [6]. The halogenated derivative may show altered enzyme selectivity due to steric hindrance from chlorine atoms and electronic effects that influence enzyme-substrate interactions [1] [3].

Carcinogenic potency comparisons reveal that halogenated aromatic amines often demonstrate enhanced carcinogenic activity compared to their non-halogenated counterparts. Studies on related halogenated fluorene derivatives suggest that chlorine substitution can increase genotoxic potency by stabilizing reactive intermediates or enhancing their electrophilic character [17]. The 2-aminofluorene parent compound is classified as a known carcinogen, and structural modifications in the dichlorofluorenone derivative may further enhance this activity [19] [20].

DNA binding patterns differ significantly between 2-amino-3,6-dichlorofluoren-9-one and 2-aminofluorene. While both compounds form C8-guanine adducts as their primary DNA lesion, the presence of chlorine substituents influences the thermodynamic stability and conformational properties of the resulting DNA-drug complexes [15] [17]. These structural differences may affect mutagenic outcomes and repair efficiency.

Mutagenic spectrum analysis shows that 2-aminofluorene predominantly induces base substitution mutations, particularly G:C to T:A transitions [7]. The halogenated derivative may show an altered mutagenic spectrum due to differences in DNA adduct structure and stability. Electronic effects of chlorine substituents could influence the preferred tautomeric forms of DNA adducts, potentially affecting their coding properties during DNA replication [15].

Pharmacokinetic differences include altered absorption, distribution, metabolism, and excretion profiles. The increased lipophilicity imparted by chlorine substituents may enhance tissue accumulation and alter the biodistribution pattern compared to the parent compound . The ketone functional group provides an additional site for metabolic modification through reduction or conjugation reactions.

Tissue selectivity patterns may differ between the compounds. While 2-aminofluorene shows broad tissue distribution with particular accumulation in liver and bladder, the halogenated derivative may demonstrate altered tissue targeting due to differences in metabolic activation patterns and protein binding affinities [19] [20].

Parameter2-Aminofluorene2-Amino-3,6-dichlorofluoren-9-one
Molecular Weight181.2 Da264.1 Da
LogP2.984.12
Primary CYP IsoformCYP1A2CYP2E1, CYP3A4
Major DNA AdductC8-GuanineC8-Guanine (modified)
Mutagenic PotencyHighEnhanced
Carcinogenic ClassificationKnown carcinogenPresumed enhanced

Mechanistic differences in bioactivation pathways reflect the influence of structural modifications. The ketone group in position 9 may undergo reduction to form secondary alcohols that could serve as additional sites for conjugation reactions [22]. Alternatively, the ketone may participate in redox cycling reactions that generate reactive oxygen species, adding an oxidative stress component to the toxicological profile [9].

Cross-resistance patterns in cellular systems may differ between the compounds. Cells that have developed resistance to 2-aminofluorene through enhanced detoxification mechanisms may show differential sensitivity to the halogenated derivative if it utilizes alternative bioactivation pathways or evades specific resistance mechanisms [7].

Enzyme induction profiles show that both compounds can induce cytochrome P450 expression, but the specific isoforms affected may differ. The halogenated derivative may show enhanced induction of certain enzymes due to its structural similarity to other chlorinated aromatic compounds that are known to activate specific transcriptional pathways [10] [11].

Repair efficiency differences may influence the persistence of DNA damage caused by each compound. The bulkier structure of the halogenated derivative may create more severe DNA distortion, potentially affecting the efficiency of nucleotide excision repair mechanisms and leading to increased mutation frequencies [15] [18].

In Vitro Models for Predictive Toxicity Screening

Primary hepatocyte models represent the gold standard for evaluating the toxicological properties of 2-amino-3,6-dichlorofluoren-9-one. These models maintain the full complement of Phase I and Phase II metabolic enzymes necessary for accurate assessment of bioactivation pathways [23] [24]. Primary human hepatocytes demonstrate excellent correlation between in vitro metabolic profiles and in vivo biotransformation patterns, making them particularly valuable for predicting human-relevant toxicity [24].

Immortalized cell line models provide reproducible and cost-effective alternatives for toxicity screening. The HepG2 cell line, derived from human hepatocellular carcinoma, retains many hepatocyte-specific functions while providing consistent experimental conditions [25] [26]. However, HepG2 cells show reduced cytochrome P450 enzyme expression compared to primary hepatocytes, which may underestimate metabolic activation potential for compounds requiring bioactivation [27] [26].

HepaRG cell models offer an intermediate option that combines the reproducibility of cell lines with enhanced metabolic competence. These cells express higher levels of cytochrome P450 enzymes compared to HepG2 cells and more closely resemble primary hepatocytes in their gene expression profiles [28] [27]. HepaRG cells demonstrate particular utility for evaluating compounds that require cytochrome P450-mediated bioactivation [28].

Organoid-based models represent emerging technologies for toxicity assessment. Hepatocyte-like organoids derived from induced pluripotent stem cells show promise for capturing human genetic variability and providing more physiologically relevant tissue architecture [28]. These models demonstrate comparable cytochrome P450 activity to primary hepatocytes for some enzymes, particularly CYP3A4, making them suitable for evaluating fluorenone derivative metabolism [28].

Genotoxicity screening platforms employ multiple complementary assays to comprehensively evaluate DNA-damaging potential. The Ames test using Salmonella typhimurium strains provides rapid screening for mutagenic activity, with specific strains designed to detect different types of mutations [29] [30] [31]. Enhanced Ames test protocols can improve sensitivity for detecting compounds that require specific metabolic activation pathways [32].

Micronucleus assays offer sensitive detection of chromosomal damage and aneuploidy-inducing effects. Both in vitro mammalian cell micronucleus tests using cell lines such as CHO or TK6 cells, and primary human lymphocytes provide complementary information about genotoxic mechanisms [33] [34]. The assay can detect both clastogenic and aneugenic effects, providing broader coverage of genotoxic endpoints [33].

Comet assays enable direct measurement of DNA strand breaks in individual cells, providing sensitive detection of DNA damage at low exposure levels [35]. The alkaline comet assay can detect single-strand breaks, double-strand breaks, and alkali-labile sites, making it particularly suitable for evaluating the genotoxic potential of halogenated fluorenone derivatives [35].

High-throughput screening approaches facilitate rapid evaluation of multiple compounds and concentrations. Quantitative high-throughput screening platforms can assess cytotoxicity, genotoxicity, and specific pathway activation across diverse cell types and genetic backgrounds [36] [37]. These approaches enable identification of susceptible populations and mechanistic insights into toxicity pathways [36].

Metabolic competence enhancement strategies improve the predictive value of in vitro models. Addition of exogenous metabolic activation systems, such as rat liver S9 fractions, can restore metabolic capacity to cell lines with limited enzyme expression [29] [32]. Alternatively, co-culture systems combining metabolically competent cells with target cells can provide more physiologically relevant metabolic activation [13].

Predictive modeling integration combines in vitro toxicity data with computational approaches to enhance predictive accuracy. Quantitative structure-activity relationship modeling can identify structural features associated with toxicity, while physiologically-based pharmacokinetic modeling can extrapolate from in vitro data to predict in vivo exposures [13] [38].

Model SystemAdvantagesLimitationsBest Applications
Primary HepatocytesHigh metabolic competence, human relevanceLimited availability, donor variabilityDefinitive metabolism studies
HepG2 CellsReproducible, cost-effectiveLow P450 expressionInitial cytotoxicity screening
HepaRG CellsEnhanced P450 activity, reproducibleModerate metabolic capacityBioactivation studies
OrganoidsPhysiological architecture, genetic diversityComplex protocols, variable differentiationAdvanced mechanistic studies
Ames TestRapid, standardized, cost-effectiveLimited to mutagenicityPrimary genotoxicity screening
Micronucleus AssayChromosome damage detectionRequires viable cellsComprehensive genotoxicity
Comet AssaySensitive DNA damage detectionTechnical complexityDNA damage assessment

Validation strategies ensure the reliability and predictive value of in vitro models. Cross-validation between different model systems helps identify model-specific artifacts and confirms robust toxicological endpoints [38] [39]. Comparison with known reference compounds provides benchmarking for assay sensitivity and specificity [13].

Regulatory acceptance of in vitro models varies depending on the specific application and regulatory framework. The ICH S2 guidelines specify the standard battery of genotoxicity tests, including Ames testing and in vitro mammalian cell assays [29] [33]. Emerging models such as organoids require additional validation before gaining widespread regulatory acceptance [39] [18].

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

262.9904692 g/mol

Monoisotopic Mass

262.9904692 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types